[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(2-pyrazinyl)-6-(2-thienyl)-
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Overview
Description
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(2-pyrazinyl)-6-(2-thienyl)-: is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and additional pyrazinyl and thienyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(2-pyrazinyl)-6-(2-thienyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound is also prone to substitution reactions, where functional groups on the triazole or thiadiazole rings can be replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. It is also employed in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(2-pyrazinyl)-6-(2-thienyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, influencing cellular signaling processes. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound shares a similar triazole ring structure but differs in its substituents and overall reactivity.
Disilane-bridged architectures: These compounds feature unique intramolecular σ electron delocalization and are used in optoelectronic materials.
Ethyl acetoacetate: Known for its keto-enol tautomerism, this compound is used in various nucleophilic substitution reactions.
Uniqueness: The uniqueness of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3-(2-pyrazinyl)-6-(2-thienyl)- lies in its fused ring structure and the presence of both pyrazinyl and thienyl groups. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C11H6N6S2 |
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Molecular Weight |
286.3 g/mol |
IUPAC Name |
3-pyrazin-2-yl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H6N6S2/c1-2-8(18-5-1)10-16-17-9(14-15-11(17)19-10)7-6-12-3-4-13-7/h1-6H |
InChI Key |
SUCWJRXAFZYKLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=NN=C3S2)C4=NC=CN=C4 |
Origin of Product |
United States |
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